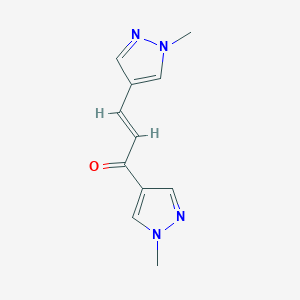
7-(2-furyl)-2,5-dioxo-N-phenyl-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "7-(2-furyl)-2,5-dioxo-N-phenyl-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide" is part of a broader class of chemical compounds known for their diverse chemical and physical properties. These compounds often exhibit significant biological activities, which make them of interest in various fields of chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of related benzoquinoline derivatives involves complex reactions including cyclization and substitution. For instance, reactions of 8-amino-7-(2 furyl)-5,6-dihydrobenzo[h]thieno[2,3-b]quinoline-9-carbonitrile with various reagents such as phenyl isothiocyanate and triethyl orthoformate yield fused hexacyclic systems and other derivatives with potential antibacterial and antifungal activities (Bakhite, 2000).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by complex fused ring systems. X-ray diffraction analysis is commonly employed to characterize the crystal structure, providing insights into the compound's molecular geometry, which is crucial for understanding its chemical reactivity and interactions (Da, 2002).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization and alkylation, to yield a variety of derivatives with different chemical properties. Aryl radical endo cyclization is a notable reaction, leading to selective preparation of fused octahydrobenzo[f]quinolines with distinct configurations (Ripa & Hallberg, 1998).
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(furan-2-yl)-2,5-dioxo-N-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-16-10-12(17-7-4-8-26-17)9-15-19(16)14(11-18(24)22-15)20(25)21-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXMFPBHRRHFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5430605.png)


![5-{[(4-methoxybenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5430632.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-butyl-N-methylacetamide](/img/structure/B5430645.png)
![ethyl [3-oxo-1-(3-phenyl-2-propen-1-yl)-2-piperazinyl]acetate](/img/structure/B5430652.png)
![N-{(1S)-3-(methylthio)-1-[(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]propyl}acetamide](/img/structure/B5430654.png)
![4-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5430657.png)
![3-methyl-8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5430664.png)
![7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5430667.png)
![6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5430675.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5430680.png)
![4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5430694.png)